3-(2-Chloro-phenyl)-2-methyl-propionic acid
Overview
Description
3-(2-Chloro-phenyl)-2-methyl-propionic acid is an organic compound with the molecular formula C10H11ClO2 It is a derivative of propanoic acid, where the hydrogen atom on the second carbon is replaced by a 2-chlorophenyl group
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for 3-(2-Chlorophenyl)-2-methylpropanoic acid.
Mode of Action
Similar compounds have been shown to interact with their targets and cause changes in cellular processes
Biochemical Pathways
Similar compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-(2-Chlorophenyl)-2-methylpropanoic acid may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been shown to have diverse biological activities , suggesting that 3-(2-Chlorophenyl)-2-methylpropanoic acid may have a wide range of effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-phenyl)-2-methyl-propionic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 2-chlorobenzene with isobutyric acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the mixture for several hours to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of alternative catalysts and solvents that are more environmentally friendly and cost-effective is also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-phenyl)-2-methyl-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 3-(2-chlorophenyl)-2-methylpropan-2-one or 3-(2-chlorophenyl)-2-methylpropanoic acid.
Reduction: Formation of 3-(2-chlorophenyl)-2-methylpropan-1-ol or 3-(2-chlorophenyl)-2-methylpropane.
Substitution: Formation of 3-(2-methoxyphenyl)-2-methylpropanoic acid or other substituted derivatives.
Scientific Research Applications
3-(2-Chloro-phenyl)-2-methyl-propionic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-2-methylpropanoic acid
- 3-(4-Chlorophenyl)-2-methylpropanoic acid
- 3-(2-Bromophenyl)-2-methylpropanoic acid
Uniqueness
3-(2-Chloro-phenyl)-2-methyl-propionic acid is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. The presence of the 2-chlorophenyl group may enhance its ability to interact with certain molecular targets compared to its isomers or analogs.
Properties
IUPAC Name |
3-(2-chlorophenyl)-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKRIEHLKJRGGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460145 | |
Record name | 3-(2-chlorophenyl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880653-63-4 | |
Record name | 3-(2-chlorophenyl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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